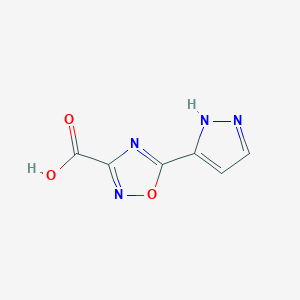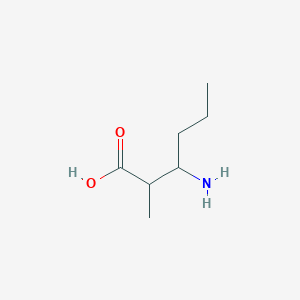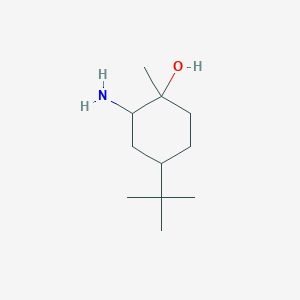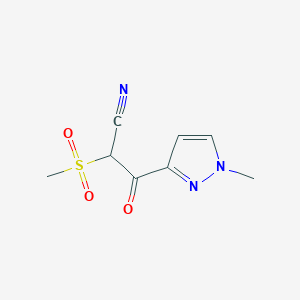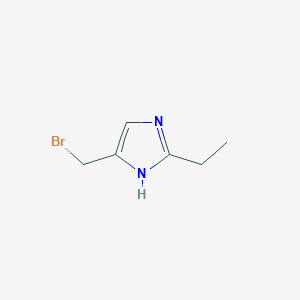
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3. It is a cyclohexane derivative characterized by the presence of two methyl groups at the 2-position, a keto group at the 5-position, and a carboxylic acid group at the 1-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isobutyronitrile with 1-bromo-3-chloropropane in the presence of a base to form an intermediate, which is then treated with a cyanide-providing reagent to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of phase-transfer catalysts and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are employed.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The keto and carboxylic acid groups play crucial roles in its reactivity and binding to enzymes or receptors. The pathways involved may include enzyme inhibition or activation, modulation of metabolic processes, and interaction with cellular components .
類似化合物との比較
2-Oxo-cyclohexane-1,3-dicarboxylic acid dimethyl ester: Similar structure but with additional ester groups.
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness: 2,2-Dimethyl-5-oxocyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2,2-dimethyl-5-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(2)4-3-6(10)5-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12) |
InChIキー |
VBFJXOJBEWJZRM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)CC1C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)
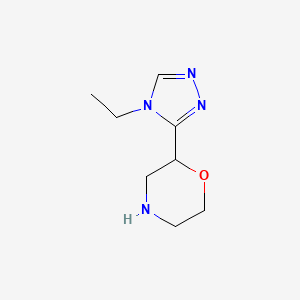



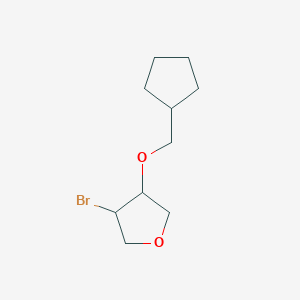
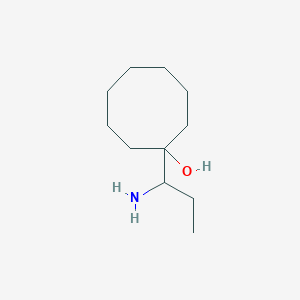
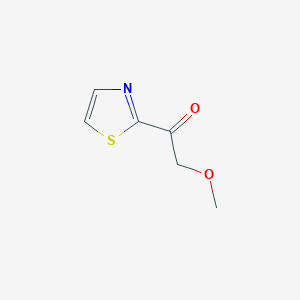
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
